![molecular formula C9H8Cl3N3 B2929836 3-Chloro-4-(4-chloro-1H-pyrazol-1-yl)aniline hydrochloride CAS No. 1432031-95-2](/img/structure/B2929836.png)
3-Chloro-4-(4-chloro-1H-pyrazol-1-yl)aniline hydrochloride
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Overview
Description
The compound “3-Chloro-4-(4-chloro-1H-pyrazol-1-yl)aniline hydrochloride” is likely to be a derivative of aniline and pyrazole, both of which are organic compounds . Aniline is a primary amine that consists of a benzene ring attached to an amino group. Pyrazole is a heterocyclic compound characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, pyrazole compounds are often synthesized through the reaction of hydrazines with α,β-unsaturated carbonyls . Another common method involves the cyclization of β-diketones or β-ketoesters with hydrazine .Molecular Structure Analysis
The molecular structure of this compound would likely consist of a pyrazole ring attached to an aniline group at the 4-position, with chlorine substituents at the 3-position of the aniline ring and the 4-position of the pyrazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, aniline derivatives are solid at room temperature, and their solubility in water can vary .Scientific Research Applications
Antileishmanial Applications
Research into antileishmanial compounds has identified pyrazolopyridine derivatives, including structures related to 3-Chloro-4-(4-chloro-1H-pyrazol-1-yl)aniline hydrochloride, as potential anti-Leishmania drugs. These compounds have been synthesized through condensation reactions and tested against promastigote forms of Leishmania amazonensis, demonstrating promising results. The study highlights the significance of hydrophobic and steric parameters in biological activity, suggesting the potential of these compounds in developing treatments for leishmaniasis (Heloisa de Mello et al., 2004).
Synthesis and Characterization of Heterocyclic Disazo Dyes
Another application involves the synthesis and characterization of novel heterocyclic disazo dyes containing pyrazole and phenylpyrazole. These compounds have been synthesized through a series of reactions and characterized using various spectroscopic methods. Their solvatochromic properties, sensitivity to solvent polarity, and acid-base characteristics have been investigated, contributing to the dye industry and literature (A. Demirçalı, 2021).
Electroluminescence Applications
Research into highly luminescent tetradentate bis-cyclometalated platinum complexes has been conducted, involving the synthesis of compounds related to 3-Chloro-4-(4-chloro-1H-pyrazol-1-yl)aniline hydrochloride. These complexes have shown potential in electroluminescence applications, covering the blue to red emission spectrum. The study explores their photophysical properties and their use in organic light-emitting diode (OLED) devices, indicating their potential for enhancing display and lighting technologies (Dileep A. K. Vezzu et al., 2010).
Antimicrobial Activity
Compounds derived from or related to 3-Chloro-4-(4-chloro-1H-pyrazol-1-yl)aniline hydrochloride have been synthesized and tested for their antimicrobial activity. Studies have reported the synthesis of azetidinones and thiazolidinones, demonstrating significant antibacterial activity against various microbial strains. These findings underscore the potential of such compounds in developing new antimicrobial agents (B. Mistry et al., 2016).
Mechanism of Action
Target of Action
The primary targets of 3-Chloro-4-(4-chloro-1H-pyrazol-1-yl)aniline hydrochloride are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles .
Mode of Action
As a pyrazole derivative, it may interact with its targets through hydrogen bonding or other types of intermolecular interactions
Biochemical Pathways
Given the compound’s structure, it may potentially interact with enzymes or receptors involved in various cellular processes . More research is needed to identify the specific pathways affected.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Chloro-4-(4-chloro-1H-pyrazol-1-yl)aniline hydrochloride are currently unknown . These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-chloro-4-(4-chloropyrazol-1-yl)aniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N3.ClH/c10-6-4-13-14(5-6)9-2-1-7(12)3-8(9)11;/h1-5H,12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIMDMFAQVUFLET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)N2C=C(C=N2)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(4-chloro-1H-pyrazol-1-yl)aniline hydrochloride |
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